molecular formula C17H23N3O3S2 B12281009 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-ethoxy-1,3-benzothiazole

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-ethoxy-1,3-benzothiazole

Cat. No.: B12281009
M. Wt: 381.5 g/mol
InChI Key: QGQVUZSDGHPULT-UHFFFAOYSA-N
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Description

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-ethoxy-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzothiazole core, which is known for its diverse biological activities, and a diazepane ring, which is often associated with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-ethoxy-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of the Diazepane Ring: The diazepane ring is introduced by reacting the benzothiazole derivative with 1,4-diazepane in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-ethoxy-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the diazepane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazoles or diazepanes.

Scientific Research Applications

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-ethoxy-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-ethoxy-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, modulating their activity. The diazepane ring may enhance the compound’s binding affinity and selectivity. The cyclopropanesulfonyl group can further influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole
  • **2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide
  • **7-chloro-2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole

Uniqueness

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-ethoxy-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C17H23N3O3S2

Molecular Weight

381.5 g/mol

IUPAC Name

2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-4-ethoxy-1,3-benzothiazole

InChI

InChI=1S/C17H23N3O3S2/c1-2-23-14-5-3-6-15-16(14)18-17(24-15)19-9-4-10-20(12-11-19)25(21,22)13-7-8-13/h3,5-6,13H,2,4,7-12H2,1H3

InChI Key

QGQVUZSDGHPULT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCCN(CC3)S(=O)(=O)C4CC4

Origin of Product

United States

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